2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
CAS No.: 1219360-65-2
Cat. No.: VC0167015
Molecular Formula: C18H17NO5
Molecular Weight: 327.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219360-65-2 |
|---|---|
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.336 |
| IUPAC Name | 6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22) |
| Standard InChI Key | RJRGMHIAVPAIOT-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Pharmaceutical Development
Compounds like 2-BOC-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid are crucial in the synthesis of pharmaceuticals, especially those targeting neurological disorders. They serve as intermediates in the development of drugs that modulate neurotransmitter systems, potentially leading to treatments for mental health conditions .
Organic Synthesis
These compounds are used as building blocks in organic chemistry to design complex molecules with specific biological activities. Their versatility allows researchers to explore various chemical modifications, which can lead to the discovery of new compounds with therapeutic potential .
Neuroscience Research
The structural properties of these compounds make them valuable in neuroscience research, particularly in studies focused on neurotransmitter systems. This research can lead to new treatments for neurological disorders by understanding how these compounds interact with biological systems .
Synthesis and Chemical Modifications
The synthesis of related compounds typically involves protecting groups like BOC or Cbz (carbobenzoxy), which are used to protect functional groups during chemical reactions. The choice between BOC and Cbz depends on the specific requirements of the synthesis pathway and the desired final product.
Biological Activities
While specific biological activities of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid are not well-documented, compounds with similar structures often exhibit promising biological activities. For instance, isoquinoline derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume